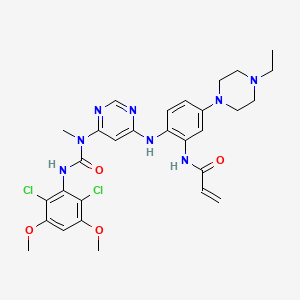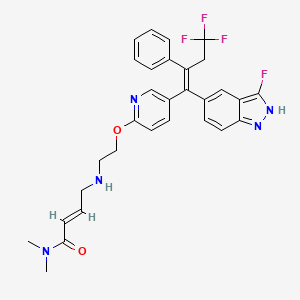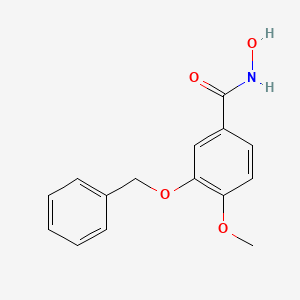![molecular formula C16H8ClFN4 B607987 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile CAS No. 1644645-32-8](/img/structure/B607987.png)
3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HTL14242 is a mGlu5 Negative Allosteric Modulator. Metabotropic glutamate receptors (mGluRs) constitute the class C of G-protein coupled receptors (GPCRs) and play a key role in glutamatergic signaling. The inhibition of mGluR5, which is mostly expressed in the striatum, hippocampus, amygdala, and frontal cortex, is therefore considered as a potential therapeutic intervention in a number of psychiatry indications, including fragile X syndrome, anxiety, and depression.
Scientific Research Applications
Neurological Disorder Treatment : The compound has been used in e-pharmacophore-based screening of mGluR5 negative allosteric modulators for central nervous system disorders like Alzheimer's disease, Parkinson's disease, epilepsy, depression, anxiety, etc. (Prabhu & Singh, 2019).
PET Imaging : It's used in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly in the study of AMPA receptors, which are involved in fast synaptic transmission in the brain (Yuan, Jones, Vasdev, & Liang, 2016).
Cognitive Impairment Treatment : This compound is part of a set of 3-aminopyrazolo[3,4-d]pyrimidinones designed as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including a clinical candidate, ITI-214, show potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Antimicrobial Activity : A study focused on the synthesis and antimicrobial activity of derivatives of benzonitriles, including 5-chloro-2-hydroxy-benzonitrile, indicates potential applications in antimicrobial treatments (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Study of Nicotinic Acetylcholine Receptors : The compound is utilized in the synthesis of potential radioligands for studying extrathalamic nicotinic acetylcholine receptors by PET (Zhang & Horti, 2004).
Peripheral Benzodiazepine Receptor Study : Another application is in the synthesis of radiolabeled compounds for studying peripheral benzodiazepine receptors, which could be relevant in neurodegenerative disorders (Fookes et al., 2008).
Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, including analogs of 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile, has been conducted to create ligands for the histamine H4 receptor, which are promising in the treatment of pain and inflammation (Altenbach et al., 2008).
Metabotropic Glutamate Receptor Antagonists : The compound has been used in structure-activity relationship studies to develop novel metabotropic glutamate receptor antagonists, which could have applications in various central nervous system disorders (Poon et al., 2004).
Mechanism of Action
Target of Action
HTL14242, also known as 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile, primarily targets the metabotropic glutamate receptor 5 (mGlu5) . mGlu5 is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in transducing endogenous signals across the cell membrane . It is considered a promising target for the treatment of multiple psychiatric and neurodegenerative disorders .
Mode of Action
HTL14242 acts as a negative allosteric modulator (NAM) of mGlu5 . As a NAM, it reduces the effects of positive agonists, endogenous activators, or antagonists . It binds to the allosteric sites of mGlu5, leading to conformational changes that decrease the receptor’s response to its ligands .
Biochemical Pathways
The action of HTL14242 on mGlu5 affects the glutamatergic neurotransmission, which involves most aspects of normal brain function . By modulating mGlu5 activity, HTL14242 can influence various biochemical pathways and downstream effects related to psychiatric and neurodegenerative disorders .
Pharmacokinetics
HTL14242 is an orally active compound with high bioavailability . It is stable in rat plasma and inactive at the hERG ion-channel . The compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors with an estimated ED50 of 0.3 mg/kg . It exhibits an oral pharmacokinetic profile with a half-life of 6.5 hours, an AUCinf of 3946 ng/h/mL, and a bioavailability of 80% in dogs .
Result of Action
The molecular and cellular effects of HTL14242’s action are primarily related to its modulation of mGlu5 activity. By acting as a NAM, it can reduce the receptor’s response to its ligands, thereby influencing the cellular signal transduction and synaptic transmission related to the glutamatergic neurotransmission .
Action Environment
The action, efficacy, and stability of HTL14242 can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, can be affected by factors like the physiological condition of the individual, the presence of other drugs, and the route of administration
Biochemical Analysis
Biochemical Properties
HTL14242 plays a significant role in biochemical reactions. It interacts with the mGlu5 receptors, which are class C G-protein-coupled receptors (GPCRs) and are considered promising targets for the treatment of many psychiatric and neurodegenerative disorders .
Cellular Effects
HTL14242 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu5 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of HTL14242 involves its binding to mGlu5 receptors. This binding results in negative allosteric modulation of the receptor, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, HTL14242 demonstrates excellent, dose-dependent occupancy of mGlu5 receptors . It is stable in rat plasma and has a clean profile in vitro assays of cytotoxicity in HepG2 cells .
Dosage Effects in Animal Models
In animal models, the effects of HTL14242 vary with different dosages. It demonstrates an excellent, dose-dependent occupancy of mGlu5 receptors from an oral dose, with an estimated ED50 of 0.3 mg/kg .
Metabolic Pathways
HTL14242 is involved in the metabolic pathways of mGlu5 receptors. It interacts with these receptors, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
HTL14242 is transported and distributed within cells and tissues via its interaction with mGlu5 receptors . The modulation of these receptors can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of HTL14242 is associated with its target, the mGlu5 receptors. These receptors are membrane proteins, indicating that HTL14242 is likely to be localized in the cell membrane where it exerts its effects .
properties
IUPAC Name |
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXDSVNYVVQSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How was HTL14242 discovered, and what is its mechanism of action?
A1: HTL14242 was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to HTL14242 []. As a negative allosteric modulator (NAM), HTL14242 binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.
Q2: How does the structure of HTL14242 provide insights into its interaction with mGlu5?
A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with HTL14242 and a related molecule were solved [, ]. These structures revealed that HTL14242 binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of HTL14242's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)

